Ketoprofen 2,3-Butylene Glycol Ester
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Overview
Description
Ketoprofen 2,3-Butylene Glycol Ester is a derivative of ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and antipyretic properties . This esterified form is designed to enhance the solubility and bioavailability of ketoprofen, making it more effective for various pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ketoprofen 2,3-Butylene Glycol Ester typically involves the esterification of ketoprofen with 2,3-butylene glycol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) for the purification and quality control of the final product .
Chemical Reactions Analysis
Types of Reactions
Ketoprofen 2,3-Butylene Glycol Ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones and carboxylic acids.
Reduction: This reaction can convert the ester into alcohols.
Substitution: This reaction can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ketoprofen 2,3-Butylene Glycol Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ketoprofen 2,3-Butylene Glycol Ester involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain . The ester form enhances the solubility and absorption of ketoprofen, allowing for more efficient delivery to the target tissues .
Comparison with Similar Compounds
Similar Compounds
- Ketoprofen Ethyl Ester
- Ketoprofen 2-Ethylhexyl Ester
- Dexketoprofen Ethyl Ester
Uniqueness
Ketoprofen 2,3-Butylene Glycol Ester stands out due to its unique esterification with 2,3-butylene glycol, which significantly enhances its solubility and bioavailability compared to other ketoprofen esters . This makes it particularly useful in formulations requiring rapid and efficient drug delivery .
Properties
Molecular Formula |
C20H22O4 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-hydroxybutan-2-yl 2-(3-benzoylphenyl)propanoate |
InChI |
InChI=1S/C20H22O4/c1-13(20(23)24-15(3)14(2)21)17-10-7-11-18(12-17)19(22)16-8-5-4-6-9-16/h4-15,21H,1-3H3 |
InChI Key |
FMAWHZICIBCERI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC(C)C(C)O |
Origin of Product |
United States |
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